molecular formula C13H9Cl5N2OS B11984580 N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11984580
M. Wt: 418.5 g/mol
InChI Key: AXIHCNDNFYHPRF-UHFFFAOYSA-N
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Description

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE is a complex organic compound with the molecular formula C13H9Cl5N2OS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of multiple chlorine atoms and an amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE typically involves the following steps:

Chemical Reactions Analysis

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and amide group allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE can be compared with other similar compounds, such as:

The uniqueness of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE lies in its specific arrangement of chlorine atoms and the presence of the amide group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H9Cl5N2OS

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,5-dichloroanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H9Cl5N2OS/c14-7-3-4-8(15)9(6-7)19-12(13(16,17)18)20-11(21)10-2-1-5-22-10/h1-6,12,19H,(H,20,21)

InChI Key

AXIHCNDNFYHPRF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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